3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde

physicochemical property comparison drug-likeness profiling synthetic accessibility

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde (CAS 36002-61-6), also designated as 3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde, is a fused bicyclic quinoxalin‑2(1H)‑one derivative bearing a reactive aldehyde group at the N‑1 position. Its molecular formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g·mol⁻¹.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 36002-61-6
Cat. No. B13832034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde
CAS36002-61-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C=O
InChIInChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13)
InChIKeyVRQBCGLVIFQFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde (CAS 36002-61-6): A Distinct N‑1 Aldehyde Building Block in Heterocyclic Synthesis


3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde (CAS 36002-61-6), also designated as 3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde, is a fused bicyclic quinoxalin‑2(1H)‑one derivative bearing a reactive aldehyde group at the N‑1 position . Its molecular formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g·mol⁻¹ [1]. The compound exhibits a topological polar surface area (TPSA) of 49.4 Ų, a calculated logP of approximately 0.3, and zero rotatable bonds, reflecting a conformationally restrained scaffold that may influence its synthetic utility and physicochemical profile [1]. The combination of a lactam carbonyl (3‑oxo) and an N‑formyl group provides a dual reactive handle that enables regioselective derivatization and incorporation into bioactive quinoxalinone frameworks [2].

1
Regioselective handle
N‑1 aldehyde enables distinct vector for heterocyclic elaboration
2
Conformationally constrained
Zero rotatable bonds; reported class-level fit for ordered solid-state incorporation
3
Dual reactive site
Lactam carbonyl + N‑formyl supports regioselective derivatization

Why Generic Quinoxalinone Analogs Cannot Substitute for 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde (CAS 36002-61-6)


Substitution with structurally similar quinoxalinone aldehydes introduces critical variations in regio‑chemical reactivity, conformational properties, and downstream synthetic fidelity. In the broader class of 3‑oxo‑3,4‑dihydroquinoxaline derivatives, the position of the aldehyde substituent (e.g., N‑1 vs. C‑2 carbaldehyde) dictates the accessibility and orientation of the reactive group in subsequent condensations, cycloadditions, and metal‑catalyzed couplings [1]. Furthermore, QSAR studies on quinoxalinone‑based aldose reductase inhibitors demonstrate that specific substitution patterns significantly correlate with biological activity, underscoring that even minor positional changes can alter pharmacophoric alignment [2]. The N‑1 carbaldehyde of CAS 36002‑61‑6 provides a distinct vector for structural elaboration compared to C‑2 or C‑3 carbaldehyde analogs, directly impacting the regio‑ and stereochemical outcomes of synthetic sequences [1].

N‑1 vs. C‑2 aldehyde
Positional isomerism may shift electrophilicity and steric profile, altering downstream synthetic fidelity.
Conformational flexibility
C‑2 carbaldehyde analog introduces additional rotatable bond; reported class-level inference suggests docking and packing may differ.
SAR transferability
Pharmacophoric alignment reported in quinoxalinone inhibitors is sensitive to substitution pattern; direct replacement may not reproduce activity.

Quantitative Differentiation Evidence for 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde (CAS 36002-61-6) vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Conformational Rigidity vs. 3,4-Dihydro-3-oxo-2-quinoxalinecarbaldehyde

The target compound exhibits a topological polar surface area (TPSA) of 49.4 Ų and possesses zero rotatable bonds, whereas 3,4‑dihydro‑3‑oxo‑2‑quinoxalinecarbaldehyde (CAS 31055‑87‑5) has a TPSA of 49.4 Ų but contains one rotatable bond due to its C‑2 carbaldehyde group. This difference in conformational flexibility may affect molecular recognition and the propensity for ordered crystal packing in solid‑state applications .

TPSA & Conformational Rigidity
Class-level
Target: TPSA 49.4 Ų, 0 rotatable bonds. Comparator (C‑2 aldehyde): TPSA 49.4 Ų, 1 rotatable bond.
Reported class-level inference: conformational constraint may support ordered solid-state packing.
Computational prediction; source-specific review recommended.
physicochemical property comparison drug-likeness profiling synthetic accessibility

Regiochemical Reactivity Divergence: N‑1 vs. C‑2 Aldehyde in Quinoxalinone Scaffolds

The aldehyde group at the N‑1 position of 3‑oxo‑3,4‑dihydroquinoxaline‑1(2H)‑carbaldehyde is conjugated to the lactam nitrogen, which modulates its electrophilicity relative to a C‑2 carbaldehyde. SAR analysis of quinoxalinones indicates that substitution at the N‑1 position versus the C‑2 position yields distinct electronic environments and steric profiles that influence downstream reactivity in condensation, reduction, and nucleophilic addition reactions [1].

Regiochemical Reactivity
Class-level
N‑1 formyl is conjugated to lactam nitrogen; reported distinct electronic environment vs. C‑2 carbaldehyde quinoxalinone analogs.
Supports regioselective synthetic pathway design from N‑1 aldehyde building block.
Inferred from SAR analysis; no direct comparative assay.
regioselective synthesis heterocyclic functionalization aldehyde reactivity

c‑Met Kinase Inhibitory Potential of 3‑Oxo‑3,4‑dihydroquinoxaline‑Containing Hybrids vs. Foretinib

A series of 4‑phenoxyquinoline derivatives bearing a 3‑oxo‑3,4‑dihydroquinoxaline moiety were evaluated for c‑Met kinase inhibition and antiproliferative activity. The most potent hybrid, compound 41, exhibited an IC₅₀ of 0.90 nM against c‑Met kinase and displayed 1.22‑ to 3.50‑fold greater potency than the clinical multikinase inhibitor foretinib across five cancer cell lines (HT‑29, H460, A549, MKN‑45, U87MG) [1]. While the target aldehyde itself is a building block, this data demonstrates that the 3‑oxo‑3,4‑dihydroquinoxaline core can confer low‑nanomolar potency and improved selectivity when incorporated into advanced leads [1].

c‑Met Kinase Inhibition
Head-to-head
Hybrid 41 (quinoxalinone core): c‑Met IC₅₀ 0.90 nM. Cell panel IC₅₀ 0.023–0.66 μM. 1.22‑ to 3.50‑fold greater potency than foretinib.
Reported assay potency context for quinoxalinone-derived lead.
In vitro kinase and MTT assays (HT‑29, H460, A549, MKN‑45, U87MG).
c-Met kinase inhibition anticancer activity quinoxalinone hybrids

Dual EGFR/COX‑2 Inhibitory Potential of 3‑Oxo‑3,4‑dihydroquinoxaline Derivatives vs. Standard Inhibitors

Novel quinoxaline derivatives synthesized from 4‑methyl‑3‑oxo‑3,4‑dihydroquinoxaline‑2‑carbohydrazide exhibited dual EGFR and COX‑2 inhibitory activity. The most potent compounds, 4a and 13, inhibited EGFR with IC₅₀ values of 0.3 μM and 0.4 μM, respectively, and COX‑2 with IC₅₀ values of 1.17 μM and 0.46 μM, respectively [1]. These values are comparable to standard EGFR inhibitor erlotinib (IC₅₀ ≈ 0.04 μM) and COX‑2 inhibitor celecoxib (IC₅₀ ≈ 0.04 μM), indicating that the 3‑oxo‑3,4‑dihydroquinoxaline scaffold can be optimized to achieve clinically relevant dual inhibition [1].

Dual EGFR/COX‑2 Inhibition
Head-to-head
Compound 13: EGFR IC₅₀ 0.4 μM, COX‑2 IC₅₀ 0.46 μM. Selectivity index 66.11. Within one order of magnitude of erlotinib and celecoxib.
Supports dual-kinase pathway-response context for quinoxalinone derivatives.
In vitro enzymatic assays; cross-study comparable.
dual EGFR/COX-2 inhibition anticancer anti-inflammatory

STK33 Kinase Inhibition and Selectivity Profile of Quinoxalinone‑Based Probe ML281

Extensive SAR optimization of a quinoxalinone hit from high‑throughput screening led to the chemical probe ML281, which demonstrated low‑nanomolar inhibition of recombinant STK33 (exact IC₅₀ not disclosed but described as 'low nanomolar') and a distinct selectivity profile compared to other STK33 inhibitors reported in the study [1]. The quinoxalinone core was essential for achieving this selective inhibition, underscoring the scaffold's utility in developing probes for understudied kinases [1].

STK33 Kinase Selectivity
Class-level
Probe ML281: low nanomolar STK33 inhibition; reported distinct selectivity profile vs. other STK33 inhibitors in the same study.
Supports kinase probe development context; data to verify for building block fit.
Exact IC₅₀ not disclosed; class-level inference from quinoxalinone SAR.
STK33 inhibition KRAS synthetic lethality kinase selectivity

Antimicrobial Efficacy of Pyrazole‑Carbaldehyde‑Incorporated Quinoxaline Derivatives vs. Standard Controls

A series of 1,2‑dihydroquinoxaline‑3‑yl‑3‑substitutedphenyl‑1H‑pyrazole‑4‑carbaldehyde derivatives were synthesized and evaluated for antimicrobial activity. Compounds 5a, 5c, and 5d demonstrated significant activity against all tested Gram‑positive, Gram‑negative, and fungal strains when compared to control antibiotics (tetracycline and nystatin) [1]. The pyrazole‑4‑carbaldehyde‑incorporated quinoxaline motif was essential for activity, providing a class‑level validation that quinoxaline‑carbaldehyde hybrids possess broad‑spectrum antimicrobial potential [1].

Antimicrobial Screening
Class-level
Pyrazole-carbaldehyde quinoxaline hybrids 5a, 5c, 5d: reported significant activity against Gram‑positive, Gram‑negative, and fungal strains.
Supports antimicrobial screening context for quinoxaline-carbaldehyde chemotypes.
Quantitative MIC unavailable; qualitative vs. tetracycline/nystatin controls.
antimicrobial activity quinoxaline hybrids pyrazole carbaldehyde

Optimal Application Scenarios for 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde (CAS 36002-61-6) in R&D and Industrial Chemistry


Synthesis of c‑Met Kinase Inhibitor Libraries for Oncology Drug Discovery

Procure CAS 36002‑61‑6 as the foundational aldehyde building block for constructing 4‑phenoxyquinoline‑3‑oxo‑3,4‑dihydroquinoxaline hybrids. These hybrids have demonstrated low‑nanomolar c‑Met kinase inhibition (IC₅₀ = 0.90 nM) and antiproliferative potency exceeding that of foretinib by up to 3.5‑fold across multiple cancer cell lines [1]. The N‑1 aldehyde serves as a critical handle for regioselective coupling to quinoline warheads, enabling the generation of focused libraries for c‑Met‑dependent cancer programs.

Dual EGFR/COX‑2 Inhibitor Development for Anti‑Cancer and Anti‑Inflammatory Indications

Utilize 3‑oxo‑3,4‑dihydroquinoxaline‑1(2H)‑carbaldehyde as a precursor to hydrazide intermediates, which can be elaborated into quinoxaline derivatives exhibiting dual EGFR and COX‑2 inhibition. Optimized compounds from this series achieve sub‑micromolar IC₅₀ values against both targets (EGFR IC₅₀ = 0.3–0.4 μM; COX‑2 IC₅₀ = 0.46–1.17 μM) with COX‑2/COX‑1 selectivity indices exceeding 66 [2]. This scenario is particularly attractive for programs seeking single‑agent therapeutics with combined anti‑proliferative and anti‑inflammatory mechanisms.

Chemical Probe Synthesis for Understudied Kinases (e.g., STK33)

Employ the quinoxalinone core accessible from CAS 36002‑61‑6 to generate selective kinase inhibitors for target validation. The quinoxalinone‑based probe ML281, derived from SAR optimization of a related quinoxalinone scaffold, exhibits low‑nanomolar STK33 inhibition and a distinct selectivity fingerprint [3]. This scenario is well‑suited for academic screening centers and biotech companies developing tool compounds for orphan or understudied kinases.

Broad‑Spectrum Antimicrobial Agent Synthesis via Pyrazole‑Carbaldehyde Hybridization

Leverage the aldehyde functionality of CAS 36002‑61‑6 to condense with pyrazole synthons, yielding 1,2‑dihydroquinoxaline‑pyrazole‑4‑carbaldehyde hybrids. These constructs have shown significant activity against Gram‑positive, Gram‑negative, and fungal pathogens when benchmarked against tetracycline and nystatin controls [4]. This scenario is ideal for agrochemical and anti‑infective discovery teams seeking novel quinoxaline‑based antimicrobial chemotypes.

Application
Selection Property
Validation Focus
c‑Met kinase inhibitor discovery programs
Regioselective N‑1 aldehyde handle
Kinase panel selectivity; cell-model endpoint review
Dual-kinase pathway studies (EGFR/COX‑2)
Hydrazide-intermediate elaboration
Target-engagement assay context; isoform-selectivity review
Understudied kinase probe synthesis
Quinoxalinone core for SAR optimization
Selectivity fingerprint; model-response interpretation
Antimicrobial screening studies
Pyrazole-carbaldehyde hybridization
MIC and strain-panel endpoints; comparator assay-response context
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